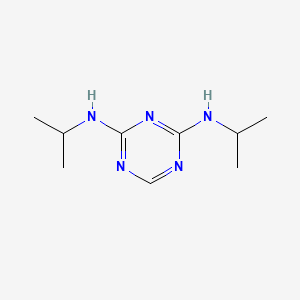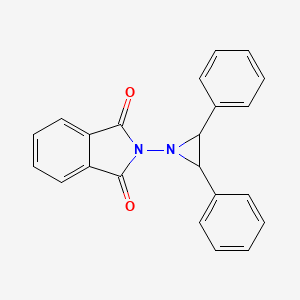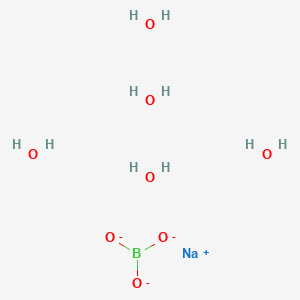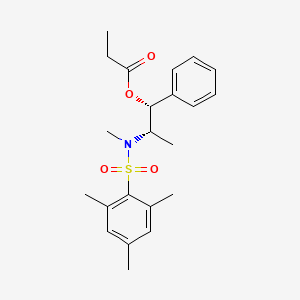
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is a chiral compound with a complex structure It features a phenyl group, a sulfonamido group with tetramethyl substitutions, and a propionate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate typically involves multiple steps. One common method starts with the preparation of the chiral intermediate (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl alcohol. This intermediate can be synthesized using a chiral resolution process, followed by sulfonamide formation and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamido group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield quinones, while reduction of the ester group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It may be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The chiral center allows for selective interactions with enzymes and receptors, potentially leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol: This compound has a similar structure but with a pyrrolidinyl group instead of the sulfonamido group.
(1R,2S)-1-phenyl-2-(N-methylphenylsulfonamido)propyl propionate: Similar structure with a different substitution pattern on the sulfonamido group.
Uniqueness
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups on the sulfonamido group can affect its steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
452973-44-3 |
|---|---|
Fórmula molecular |
C22H29NO4S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[(1R,2S)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C22H29NO4S/c1-7-20(24)27-21(19-11-9-8-10-12-19)18(5)23(6)28(25,26)22-16(3)13-15(2)14-17(22)4/h8-14,18,21H,7H2,1-6H3/t18-,21-/m0/s1 |
Clave InChI |
VZWVJBJBSMYHTM-RXVVDRJESA-N |
SMILES isomérico |
CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
SMILES canónico |
CCC(=O)OC(C1=CC=CC=C1)C(C)N(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
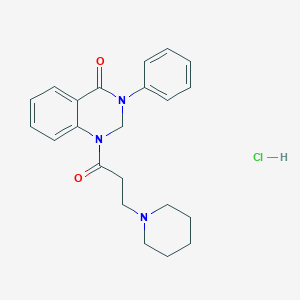
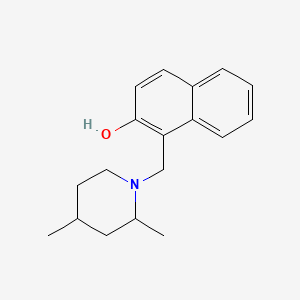

![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
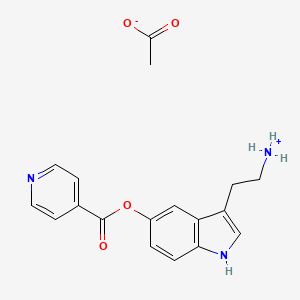
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)



